molecular formula C16H22N2O2S B250122 N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide

N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide

Cat. No. B250122
M. Wt: 306.4 g/mol
InChI Key: MYDMMQVCULOHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide, also known as CMCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide involves the formation of a covalent bond between the thiol group of the cysteine residue in one protein and the carbonyl group of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. This covalent bond disrupts the protein-protein interaction, leading to the inhibition of the biological process that the interaction is involved in.
Biochemical and Physiological Effects:
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. For example, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide in lab experiments is its selectivity for specific protein-protein interactions. This selectivity allows researchers to study specific biological processes in detail. However, one of the limitations of using N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. One potential direction is the development of more selective and less toxic derivatives of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. Additionally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Finally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide could be used in the study of other biological processes beyond protein-protein interactions, such as protein-DNA interactions.

Synthesis Methods

The synthesis of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with cyclohexylmethylamine and ammonium thiocyanate. The resulting product is then purified to obtain N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide in its pure form. This synthesis method has been extensively studied and optimized, making it a reliable and efficient method for producing N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide.

Scientific Research Applications

N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide is in the study of protein-protein interactions. N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to selectively disrupt the interaction between two specific proteins, making it a valuable tool for studying protein-protein interactions in various biological processes.

properties

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C16H22N2O2S/c1-18(12-8-4-3-5-9-12)16(21)17-15(19)13-10-6-7-11-14(13)20-2/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,17,19,21)

InChI Key

MYDMMQVCULOHKK-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=S)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CN(C1CCCCC1)C(=S)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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